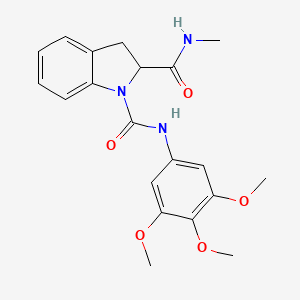
N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Preferences and Chemical Behavior
The conformational preferences and chemical behaviors of indoline derivatives, including compounds structurally related to N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide, have been explored. These studies reveal the influence of aromatic groups and substituents on the flexibility and cis-trans arrangement of amide bonds, significantly affecting the compound's biological and chemical properties. Quantum mechanical calculations on indoline-2-carboxylic acid derivatives have demonstrated these effects, highlighting the potential for specific molecular design and application in various scientific fields (Warren et al., 2010).
Synthetic Pathways and Derivatives
Research on indoline derivatives has led to innovative synthetic pathways, creating a plethora of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the rearrangement of indolinones to quinazolinediones and the synthesis of hyperbranched aromatic polyimides from indoline-based precursors showcase the versatility of indoline derivatives in chemical synthesis and the development of new materials with unique properties (Azizian et al., 2000); (Yamanaka et al., 2000).
Bioreductive Prodrugs and Photoreversible Systems
Indoline derivatives have been evaluated as bioreductive prodrugs, releasing therapeutic agents upon reduction in the body, which opens new avenues for targeted drug delivery and cancer therapy. Additionally, the photoreversible properties of certain indoline derivatives offer promising applications in developing light-responsive materials, potentially useful in various technological and medicinal applications (Sykes et al., 1999); (Shimizu et al., 1969).
Metal-Free Synthesis and Cation Binding Properties
Recent advancements in metal-free synthetic methods for indoline derivatives have highlighted the efficiency and environmental friendliness of these approaches. Moreover, the cation binding properties of certain indoline derivatives underscore their potential use in sensor technology and environmental remediation, demonstrating the broad applicability of these compounds in addressing current scientific and technological challenges (Liu & Wang, 2017); (Wong et al., 2018).
作用機序
Target of Action
The primary targets of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival.
Mode of Action
this compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades oncogenic proteins .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest, apoptosis, and the degradation of oncogenic proteins . These effects can lead to the inhibition of tumor growth and the death of cancer cells .
生化学分析
Biochemical Properties
N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trimethoxyphenyl group within the compound is known to inhibit enzymes such as tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1 . These interactions can lead to the modulation of cellular processes, including cell division, protein folding, and redox balance. Additionally, the compound may interact with activin receptor-like kinase-2, P-glycoprotein, and platelet-derived growth factor receptor β, influencing cell signaling pathways and cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, its effects on heat shock protein 90 and thioredoxin reductase can impact protein homeostasis and oxidative stress responses, respectively . These cellular effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules and enzyme inhibition. The trimethoxyphenyl group within the compound fits into the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule formation . Additionally, the compound’s interaction with heat shock protein 90 and thioredoxin reductase leads to the inhibition of their respective activities, affecting protein folding and redox balance . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, or hematological abnormalities . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may interact with efflux transporters such as P-glycoprotein, influencing its cellular accumulation and distribution . Additionally, binding to plasma proteins can affect the compound’s bioavailability and tissue distribution, impacting its overall pharmacological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with tubulin suggests localization to the cytoskeleton, where it can disrupt microtubule dynamics and affect cell division . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
2-N-methyl-1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-21-19(24)15-9-12-7-5-6-8-14(12)23(15)20(25)22-13-10-16(26-2)18(28-4)17(11-13)27-3/h5-8,10-11,15H,9H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBPFBSFNAISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
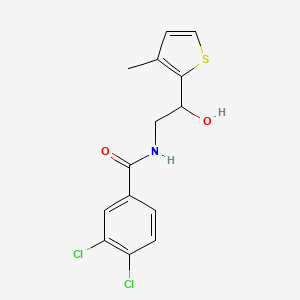
![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)
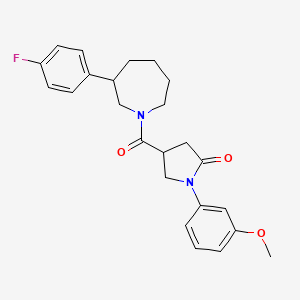
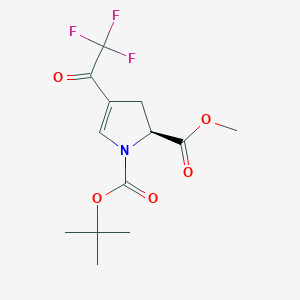
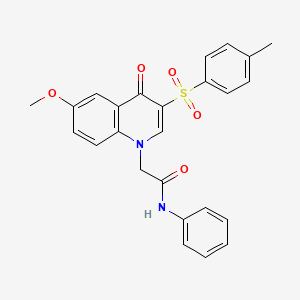

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)
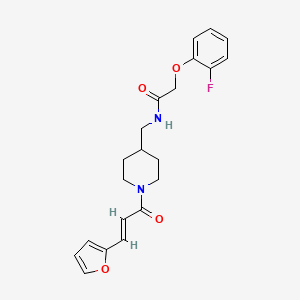
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
![2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
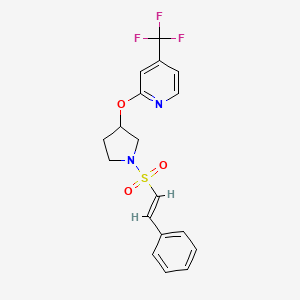
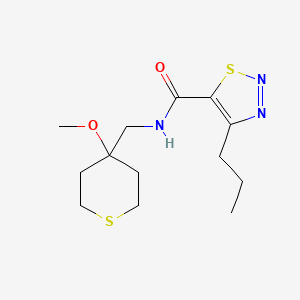
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
